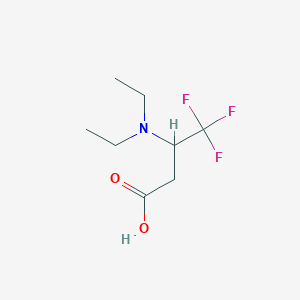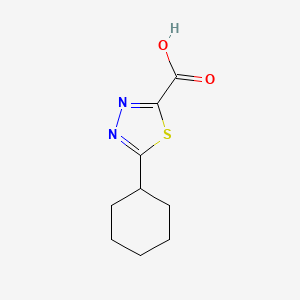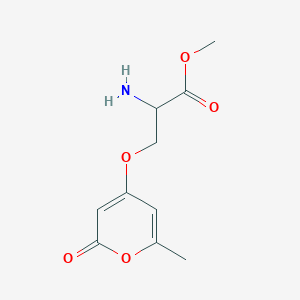
methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate is a chemical compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research. The structure of this compound includes a pyran ring, which is a six-membered ring containing one oxygen atom, and a serinate moiety, which is derived from serine, an amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides a high yield of the desired product. The reaction conditions typically involve mixing the reactants in a suitable solvent, such as chloroform, and allowing the reaction to proceed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry can be applied to scale up the synthesis. This includes using environmentally benign solvents, minimizing waste, and optimizing reaction conditions to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development and pharmacological studies.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
- N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
Uniqueness
Methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate is unique due to its specific structure, which combines a pyran ring with a serinate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H13NO5 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxypropanoate |
InChI |
InChI=1S/C10H13NO5/c1-6-3-7(4-9(12)16-6)15-5-8(11)10(13)14-2/h3-4,8H,5,11H2,1-2H3 |
Clave InChI |
VUAOGHQELHBLRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)OCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



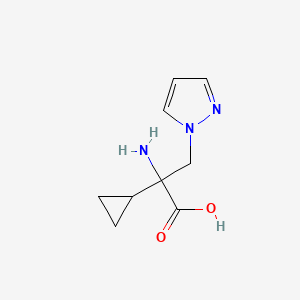
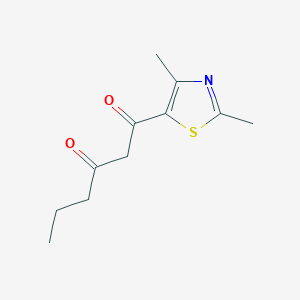
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
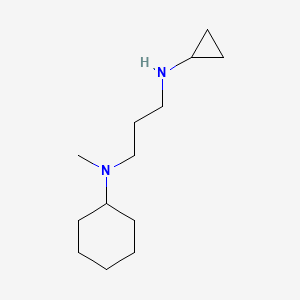

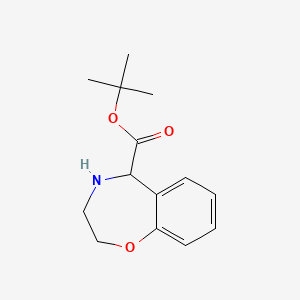

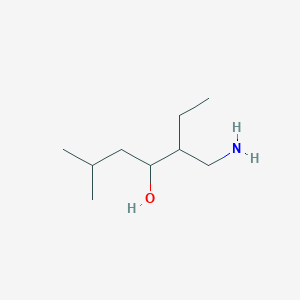
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
